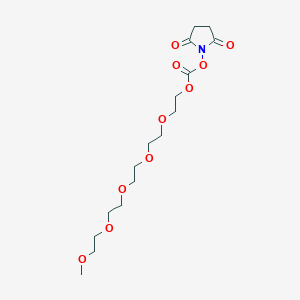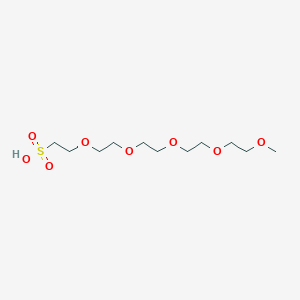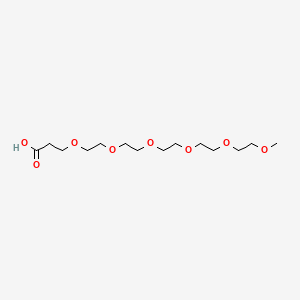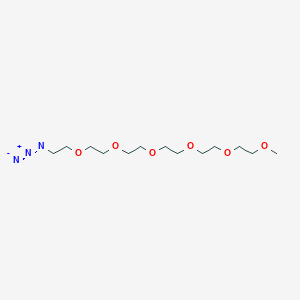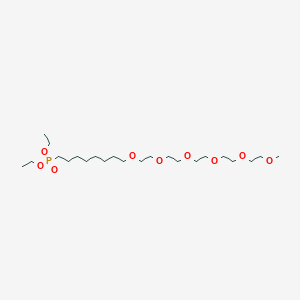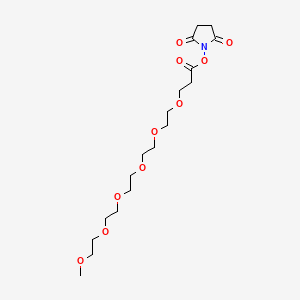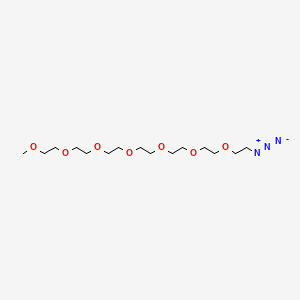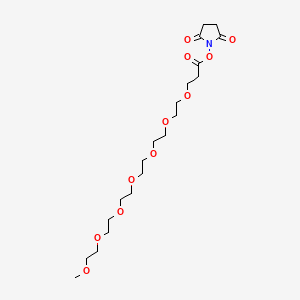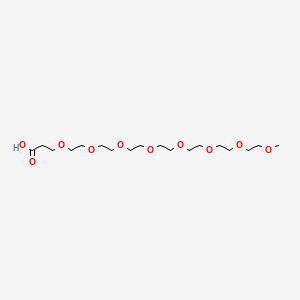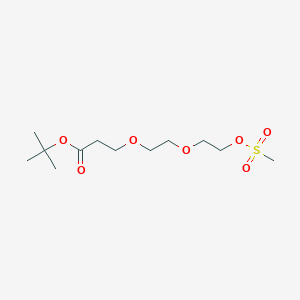
Ester tert-butylique de l'acide Mes-PEG2
Vue d'ensemble
Description
Mes-PEG2-acid t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a mesyl group (methanesulfonyl) and a t-butyl ester protecting group. The compound is often used as a linker in various chemical and biological applications due to its solubility in aqueous media and its ability to form stable amide bonds.
Applications De Recherche Scientifique
Mes-PEG2-acid t-butyl ester is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Mes-PEG2-acid t-butyl ester, also known as Ms-PEG2-C2-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Ms-PEG2-C2-Boc operates by connecting two different ligands; one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This connection forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Ms-PEG2-C2-Boc is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis. The degradation of specific target proteins can influence various downstream effects, depending on the functions of these proteins .
Result of Action
The primary result of Ms-PEG2-C2-Boc’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mes-PEG2-acid t-butyl ester typically involves the reaction of a PEG derivative with a mesyl chloride in the presence of a base, followed by esterification with t-butyl alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Mesylation: The PEG derivative is reacted with mesyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Esterification: The mesylated PEG derivative is then reacted with t-butyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of Mes-PEG2-acid t-butyl ester follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Mes-PEG2-acid t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution: The mesyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Substitution: Amide or thioether derivatives.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reagents used.
Comparaison Avec Des Composés Similaires
Mes-PEG2-acid t-butyl ester can be compared with other PEG derivatives such as:
PEG2-acid: Lacks the mesyl group and t-butyl ester, making it less reactive and less protected.
PEG2-mesylate: Contains the mesyl group but lacks the t-butyl ester, making it more prone to hydrolysis.
PEG2-t-butyl ester: Contains the t-butyl ester but lacks the mesyl group, making it less reactive towards nucleophiles.
The uniqueness of Mes-PEG2-acid t-butyl ester lies in its combination of the mesyl group and t-butyl ester, which provides both reactivity and protection, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
tert-butyl 3-[2-(2-methylsulfonyloxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7S/c1-12(2,3)19-11(13)5-6-16-7-8-17-9-10-18-20(4,14)15/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMBKJCRVIEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



